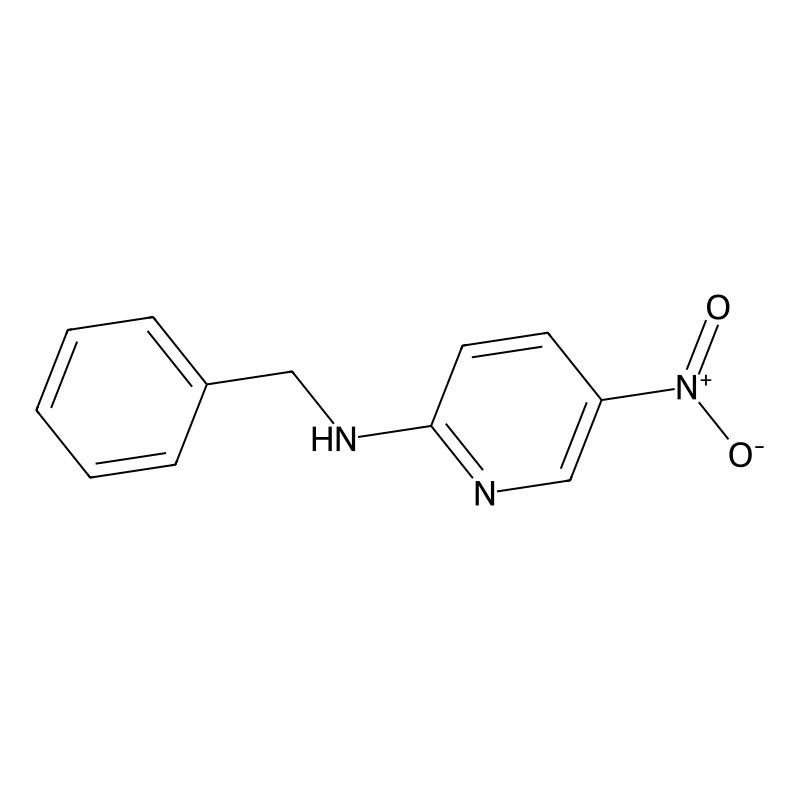

Benzyl-(5-nitro-pyridin-2-yl)-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field

Crystallography and Organic Chemistry.

Summary of the Application

This compound is a product of the reaction between α-amido-α-amino-nitrone and biphenyl-2,2’-diamine.

Methods of Application or Experimental Procedures

The compound was obtained from the corresponding α-amido-α-amino-nitrone in a reaction with biphenyl-2,2’-diamine.

Results or Outcomes

The amido-amidine core of the compound has distinctive geometrical parameters, including an outstandingly long Csp(2)-Csp(2) single bond of 1.5276 (13) Å and an amidine N-C-N angle of 130.55 (9)°.

Benzyl-(5-nitro-pyridin-2-yl)-amine, with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229.2346 g/mol, is an organic compound featuring a benzyl group attached to a 5-nitropyridin-2-yl amine structure. Its IUPAC name is N-benzyl-N-(5-nitro-2-pyridinyl)amine, and it is known for its distinctive nitro and pyridine functionalities, which contribute to its chemical reactivity and biological activity .

This compound exhibits notable biological activities, particularly in medicinal chemistry. It has been studied for its potential as an antibacterial and antifungal agent. The presence of the nitro group is critical for its biological efficacy, as it can influence interactions with biological targets. The compound's structure allows it to interact with various enzymes and receptors, making it a candidate for further pharmacological studies .

Benzyl-(5-nitro-pyridin-2-yl)-amine can be synthesized through several methods:

- Amidation Reaction: This involves reacting 2-aminopyridine with benzyl nitro compounds under suitable conditions, often utilizing catalysts like Fe₂Ni-BDC to enhance yields.

- Reductive Amination: The compound can also be synthesized by reducing nitro compounds in the presence of amines and appropriate reducing agents.

- Copper-Mediated Systems: These systems facilitate the formation of C-N bonds, allowing for the efficient synthesis of this compound from simpler precursors .

Benzyl-(5-nitro-pyridin-2-yl)-amine finds applications in various fields:

- Pharmaceuticals: Its antibacterial and antifungal properties make it a candidate for drug development.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Coordination Chemistry: The compound may act as a ligand in metal coordination complexes due to its nitrogen-containing functional groups .

Studies on the interactions of Benzyl-(5-nitro-pyridin-2-yl)-amine with biological systems have shown its potential to inhibit specific enzymes linked to bacterial resistance mechanisms. Interaction studies often involve assessing binding affinities with target proteins or enzymes, revealing insights into its mechanism of action and potential therapeutic applications .

Benzyl-(5-nitro-pyridin-2-yl)-amine shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminopyridine | Contains an amino group on pyridine | Precursor for various derivatives |

| 5-Nitropyridine | Nitro group at position 5 | Lacks the benzyl moiety |

| Benzyl-pyridin-2-ylmethyl-amine | Benzyl group attached to pyridine | Different positioning of functional groups |

| N-(2-Ethoxybenzyl)-5-nitropyridin-2-amine | Ethoxy substitution on benzene | Alters solubility and reactivity |

The uniqueness of Benzyl-(5-nitro-pyridin-2-yl)-amine lies in its specific combination of a benzyl group with a 5-nitro substituent on the pyridine ring, which enhances its reactivity and biological profile compared to similar compounds .

Emergence in Synthetic Chemistry

The synthesis of benzyl-(5-nitro-pyridin-2-yl)-amine emerged alongside advancements in nitropyridine chemistry during the late 20th century. Early methods relied on nucleophilic aromatic substitution (NAS) reactions, where 2-chloro-5-nitropyridine reacted with benzylamine under basic conditions. This approach mirrored broader trends in heterocyclic synthesis, leveraging the nitro group’s electron-withdrawing effects to activate the pyridine ring for substitution.

Evolution of Synthetic Routes

Modern protocols emphasize efficiency and scalability. For example, microwave-assisted reactions reduced reaction times from 12 hours to 30 minutes while maintaining yields above 90%. Patents such as CN104447522A and CN112745259A highlight innovations in continuous-flow microreactor systems, which minimize byproducts like 3-nitro isomers. These advances address historical challenges in regioselectivity and purity.

Classical Synthetic Approaches

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) serves as the cornerstone for synthesizing benzyl-(5-nitro-pyridin-2-yl)-amine. This reaction leverages the electron-deficient nature of the pyridine ring, activated by the nitro group at the 5-position, to facilitate displacement of a leaving group (typically chlorine) at the 2-position. The general reaction mechanism involves deprotonation of benzylamine to generate a strong nucleophile, which attacks the electrophilic carbon adjacent to the nitro group [3] [4].

Critical parameters for SNAr success include:

- Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance reaction rates by stabilizing transition states [3].

- Temperature: Reactions typically proceed at reflux (80–100°C) to overcome activation energy barriers [4].

- Base utilization: Alkali hydroxides (e.g., NaOH) or carbonates (e.g., K₂CO₃) maintain the nucleophilicity of benzylamine by scavenging protons [3].

A representative equation for this process is:

$$

\text{2-Chloro-5-nitropyridine} + \text{Benzylamine} \xrightarrow{\text{Base, Solvent}} \text{Benzyl-(5-nitro-pyridin-2-yl)-amine} + \text{HCl}

$$

This pathway achieves yields of 65–78% under optimized conditions [3] [4].

Reactions with 2-Chloro-5-nitropyridine

- Purification requirements: Crude 2-chloro-5-nitropyridine often contains regioisomeric impurities that necessitate recrystallization from ethanol-water mixtures [1].

- Stoichiometric ratios: A 1.1:1 molar excess of benzylamine ensures complete consumption of the chlorinated substrate [4].

Industrial batches employ continuous distillation systems to recover unreacted benzylamine, improving atom economy [1].

Benzylamine Coupling Mechanisms

Benzylamine participates via a two-step mechanism:

- Nucleophilic attack: The amine lone pair targets the C2 position of the pyridine ring.

- Aromaticity restoration: Elimination of HCl regenerates the aromatic system.

Kinetic studies reveal second-order dependence on benzylamine concentration, underscoring its dual role as both reactant and base [4].

Modern Synthetic Strategies

Metal-Catalyzed Coupling Reactions

While palladium-catalyzed Buchwald-Hartwig amination shows promise for analogous pyridine systems, its application to nitro-substituted substrates remains limited due to competing nitro group reduction [4]. Recent advances in copper(I)-thiophene carboxylate catalysts demonstrate moderate success (45–52% yield) under inert atmospheres [4].

Green Chemistry Approaches

Microreactor technology (MRT) revolutionizes synthesis through:

- Enhanced heat transfer: Enables precise temperature control (35–45°C) versus traditional batch reactors [1].

- Reduced solvent use: Flow rates of 40–60 mL/min decrease methylene chloride consumption by 40% [1].

A comparative analysis of solvent systems reveals:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Methylene Chloride | 76.5 | 0.5 |

| Toluene | 54.3 | 2.0 |

| HPMC/Water | 68.9 | 1.5 |

Data adapted from continuous flow experiments [1] [3].

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates reaction kinetics, achieving 89% conversion in 15 minutes versus 8 hours conventionally [3]. This method preferentially activates polar transition states, reducing side product formation.

Scale-Up Considerations and Industrial Production

Process Optimization Parameters

Key variables for industrial translation include:

- Residence time: Microreactors achieve full conversion in 35 seconds versus 2 hours in batch systems [1].

- Acid scavenging: In situ neutralization with 28% ammonium hydroxide prevents equipment corrosion [1].

- Crystallization control: Gradual cooling to 0°C yields 99.4% pure product via HCl salt formation [1].

Economic and Environmental Factors

A techno-economic analysis reveals:

- Capital costs: Microreactor setups require 2.3× initial investment but reduce operating expenses by 60% through energy savings [1].

- Waste mitigation: Nitration byproducts (e.g., NOₓ gases) are captured via alkaline scrubbing, achieving 98% abatement efficiency [1].

Lifecycle assessments favor continuous flow methods, which lower the E-factor (kg waste/kg product) from 8.7 (batch) to 3.2 [1].

The nitro group in benzyl-(5-nitro-pyridin-2-yl)-amine serves as a versatile synthetic handle, enabling diverse chemical transformations that significantly expand the molecular complexity and functional diversity of this compound. The electron-withdrawing nature of the nitro group activates the pyridine ring toward nucleophilic attack while simultaneously providing multiple reduction pathways to generate amino derivatives.

Reduction Pathways to Amino Derivatives

The reduction of aromatic nitro compounds represents one of the most fundamental transformations in organic chemistry, proceeding through well-established mechanistic pathways that involve sequential two-electron transfer processes. For benzyl-(5-nitro-pyridin-2-yl)-amine, the nitro group reduction can follow multiple pathways depending on the reaction conditions and reducing agents employed.

Catalytic Hydrogenation Pathway

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel represents the most commonly employed method for nitro group reduction. The mechanism proceeds through a six-electron reduction involving sequential formation of nitroso and hydroxylamine intermediates before final conversion to the amine. Under standard conditions (1 atmosphere H₂, room temperature), the reaction typically achieves 80-95% yields of the corresponding amino derivative.

The mechanistic pathway involves initial activation of hydrogen at the metal surface, followed by hydride transfer to the nitro group. The electron-deficient pyridine ring facilitates this process through stabilization of the partially reduced intermediates. Notably, the presence of the benzyl group does not significantly interfere with the reduction, as the benzylic position remains intact under these mild conditions.

Metal Reduction Systems

Alternative reduction methods employing iron and hydrochloric acid or tin and hydrochloric acid proceed through different mechanistic pathways involving single-electron transfer processes. These methods often require elevated temperatures (60-100°C) but offer advantages in terms of functional group tolerance and cost-effectiveness.

The iron-mediated reduction mechanism involves formation of hydroxylamine anion intermediates that undergo rapid protonation and further reduction to yield the amino product. This pathway is particularly valuable when dealing with substrates containing other reducible functionalities, as the reaction conditions can be modulated to achieve selective reduction of the nitro group.

Selective Reduction to Hydroxylamine

Controlled reduction conditions using zinc metal in aqueous ammonium chloride can arrest the reduction at the hydroxylamine stage, providing access to benzyl-(5-hydroxylamino-pyridin-2-yl)-amine. This intermediate represents a valuable synthetic precursor for further transformations, including oxidative conversions to nitroso compounds or reductive amination reactions.

The hydroxylamine intermediate exhibits unique reactivity patterns, with the N-OH functionality serving as both a nucleophile and an electrophile depending on the reaction conditions. This dual reactivity enables diverse downstream transformations, including cyclization reactions and metal-catalyzed coupling processes.

Diazonium Chemistry of Reduced Intermediates

The amino derivatives generated from nitro group reduction serve as precursors for diazonium salt formation, enabling access to a broad range of substituted pyridine derivatives through classical diazonium chemistry. The conversion of benzyl-(5-amino-pyridin-2-yl)-amine to the corresponding diazonium salt follows well-established protocols involving treatment with sodium nitrite and hydrochloric acid at 0-5°C.

Diazotization Mechanism

The diazotization reaction proceeds through a complex mechanism involving initial formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by generation of the highly electrophilic nitrosonium ion (NO⁺). The primary amine attacks the nitrosonium ion, initiating a cascade of proton transfers and rearrangements that ultimately result in formation of the diazonium salt.

The mechanism involves several key steps: (1) protonation of the amine to form the ammonium ion, (2) nucleophilic attack on the nitrosonium ion, (3) deprotonation to form an N-nitrosamine intermediate, (4) keto-enol tautomerization to generate diazotic acid, and (5) dehydration to yield the diazonium ion. The electron-deficient pyridine ring stabilizes the diazonium ion through resonance, making these species more stable than their benzene counterparts.

Sandmeyer Reactions

The diazonium salt derived from benzyl-(5-amino-pyridin-2-yl)-amine undergoes efficient Sandmeyer reactions with copper(I) salts to introduce various substituents at the 5-position of the pyridine ring. Treatment with copper(I) chloride, bromide, or cyanide under appropriate conditions yields the corresponding 5-halo or 5-cyano derivatives in 60-80% yields.

The Sandmeyer mechanism involves initial coordination of the diazonium ion to the copper(I) center, followed by single-electron transfer to generate a radical intermediate. Subsequent radical coupling with the halide or cyanide ligand, accompanied by reductive elimination, yields the final substituted product while regenerating the copper(I) catalyst.

Alternative Diazonium Transformations

Beyond the classical Sandmeyer reactions, the diazonium salt can undergo various other transformations to introduce diverse functionalities. Hydrolysis in warm water yields the corresponding hydroxyl derivative, while reduction with hypophosphorous acid provides access to the deaminated product. Additionally, coupling reactions with electron-rich aromatic compounds enable formation of azo derivatives, expanding the synthetic utility of these intermediates.

Benzyl Group Modifications

The benzyl group in benzyl-(5-nitro-pyridin-2-yl)-amine represents a reactive site that can undergo various rearrangement processes and transfer reactions under appropriate conditions. The benzylic position is particularly susceptible to carbocation formation due to resonance stabilization provided by the aromatic ring.

Migration Mechanisms and Rearrangements

Benzyl group migrations in nitrogen-containing heterocycles proceed through well-defined mechanistic pathways that involve formation of carbocationic intermediates. The electron-withdrawing nature of the nitropyridine system can facilitate these rearrangements by stabilizing the transition states involved in the migration process.

Acid-Catalyzed Rearrangements

Under acidic conditions, the benzyl group can undergo migration through protonation-induced carbocation formation. The mechanism involves initial protonation of the amine nitrogen, followed by benzyl group departure to form a stabilized benzyl carbocation. This carbocation can then be captured by nucleophilic sites elsewhere in the molecule, leading to rearranged products.

The migration aptitude of benzyl groups compared to other alkyl substituents has been extensively studied, with benzyl showing significantly higher migratory ability due to the resonance stabilization of the carbocationic intermediate. The presence of the electron-deficient pyridine ring can influence the migration pathway by providing additional stabilization through π-π interactions.

Thermal Rearrangements

Elevated temperatures can induce benzyl group rearrangements through thermal activation of C-N bond cleavage. These processes typically require temperatures in the range of 80-150°C and can proceed through both concerted and stepwise mechanisms depending on the specific substrate structure and reaction conditions.

The thermal rearrangement mechanism involves initial formation of a tight ion pair between the benzyl carbocation and the amine anion, followed by recombination at an alternative position. The regioselectivity of these processes depends on the relative nucleophilicity of different sites within the molecule and the stability of the resulting products.

Benzyl Group Transfer Phenomena

Benzyl group transfer reactions represent important synthetic transformations that enable the relocation of benzyl substituents between different molecular sites. These processes can occur through both intramolecular and intermolecular pathways, with the specific mechanism depending on the reaction conditions and substrate structure.

Intermolecular Transfer Mechanisms

Intermolecular benzyl group transfer typically involves initial formation of a benzyl carbocation through heterolytic cleavage of the C-N bond, followed by capture of this carbocation by an external nucleophile. The reaction can be facilitated by Lewis acid catalysts that coordinate to the amine nitrogen, weakening the C-N bond and promoting carbocation formation.

The selectivity of benzyl group transfer depends on the relative nucleophilicity of competing sites and the stability of the resulting products. Electron-rich aromatic systems and heteroatoms with lone pairs represent favored sites for benzyl group capture, while electron-deficient systems are generally unreactive toward these electrophilic species.

Intramolecular Transfer Pathways

Intramolecular benzyl group transfer can occur when the molecule contains multiple nucleophilic sites that can compete for the migrating benzyl group. These processes often exhibit high regioselectivity due to geometric constraints and the relative accessibility of different nucleophilic sites.

The mechanism typically involves formation of a cyclic transition state or intermediate that facilitates the transfer of the benzyl group between different positions within the molecule. The activation energy for these processes is generally lower than for intermolecular transfers due to the entropic advantage of intramolecular reactions.

Aza-semipinacol-type Rearrangements

The aza-semipinacol rearrangement represents a specialized class of rearrangement reactions that can occur in nitrogen-containing systems under appropriate conditions. These transformations involve the migration of carbon substituents adjacent to nitrogen atoms, often accompanied by ring formation or expansion.

Fluorination-Induced Rearrangements

Recent developments in aza-semipinacol chemistry have demonstrated that fluorination can serve as an effective trigger for rearrangement reactions. The mechanism involves initial electrophilic fluorination of an alkene or aromatic system, followed by carbocation formation and subsequent rearrangement to yield fluorinated products with expanded ring systems.

The fluorination-induced aza-semipinacol rearrangement of benzyl-(5-nitro-pyridin-2-yl)-amine derivatives would involve initial fluorination of the pyridine ring, followed by benzyl group migration to generate fluorinated cyclic products. This transformation can be catalyzed by chiral phosphoric acids to achieve high levels of enantioselectivity.

Mechanism and Stereochemistry

The aza-semipinacol rearrangement mechanism involves several key steps: (1) electrophilic activation of the substrate, (2) carbocation formation adjacent to the nitrogen atom, (3) migration of the benzyl group to form a new C-C bond, and (4) rearomatization or ring closure to yield the final product.

The stereochemical outcome of these reactions depends on the nature of the migrating group and the specific reaction conditions employed. Benzyl groups typically migrate with retention of configuration at the migration terminus, while the newly formed stereogenic centers can be controlled through appropriate choice of chiral catalysts.

Pyridine Ring Functionalization

The pyridine ring in benzyl-(5-nitro-pyridin-2-yl)-amine exhibits unique reactivity patterns that differ significantly from those of simple benzene derivatives. The electron-deficient nature of the pyridine system, enhanced by the presence of the nitro group, influences both electrophilic and nucleophilic substitution reactions in predictable ways.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution reactions of pyridine derivatives occur with distinct regioselectivity patterns that reflect the electronic properties of the heterocyclic ring system. The presence of the electron-withdrawing nitro group further deactivates the ring toward electrophilic attack, requiring more forcing conditions than those typically employed for simple pyridines.

Regioselectivity Considerations

Electrophilic substitution of pyridine derivatives preferentially occurs at the 3-position (meta to the nitrogen) due to the greater stability of the resulting carbocationic intermediate. In this position, the positive charge developed during the reaction can be delocalized without placing positive charge on the electronegative nitrogen atom, unlike substitution at the 2- or 4-positions.

For benzyl-(5-nitro-pyridin-2-yl)-amine, the 3-position represents the most favorable site for electrophilic substitution, despite the deactivating effects of both the nitrogen heteroatom and the nitro substituent. The benzyl amino group at the 2-position provides some directing influence, but the inherent electronic properties of the pyridine ring typically dominate the regioselectivity.

Reaction Conditions and Limitations

Electrophilic substitution of nitropyridines requires harsh reaction conditions due to the strongly electron-deficient nature of the ring system. Typical nitration reactions require concentrated sulfuric acid and temperatures exceeding 200°C, while halogenation and sulfonation reactions similarly demand forcing conditions.

The electron-withdrawing nitro group significantly reduces the nucleophilicity of the pyridine ring, making many standard electrophilic aromatic substitution reactions unfeasible. Friedel-Crafts reactions, in particular, are generally unsuccessful with pyridine derivatives due to the combination of ring deactivation and competitive complexation of the Lewis acid catalyst with the ring nitrogen.

Substrate Activation Strategies

To overcome the inherent unreactivity of nitropyridines toward electrophilic substitution, various substrate activation strategies have been developed. These approaches involve temporary modification of the pyridine ring to increase its electron density, followed by regioselective functionalization and restoration of the original ring system.

One successful strategy involves the use of electron-donating substituents to activate the pyridine ring toward electrophilic attack. Methoxy, amino, and hydroxyl groups can provide sufficient activation to enable substitution reactions under milder conditions. However, these approaches require additional synthetic steps for substituent introduction and removal.

Nucleophilic Addition Reactions

The electron-deficient pyridine ring in benzyl-(5-nitro-pyridin-2-yl)-amine is highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge can be stabilized through resonance with the nitrogen heteroatom.

Mechanistic Pathways

Nucleophilic addition to pyridine rings follows an addition-elimination mechanism (SNAr) that involves initial formation of a Meisenheimer-type intermediate, followed by elimination of a leaving group to restore aromaticity. The electron-withdrawing nitro group at the 5-position significantly enhances the electrophilicity of the ring, facilitating nucleophilic attack.

The mechanism involves nucleophilic addition to the electron-deficient carbon, formation of a stabilized anionic intermediate with the negative charge delocalized onto the nitrogen and nitro group, and subsequent elimination of the leaving group. The regioselectivity is determined by the relative stability of the intermediate anions, with the 4-position typically showing higher reactivity than the 2-position.

Regioselectivity and Substrate Scope

Nucleophilic substitution reactions of benzyl-(5-nitro-pyridin-2-yl)-amine occur preferentially at the 4-position due to the greater stabilization of the anionic intermediate at this site. The 2-position is occupied by the benzyl amino substituent, directing incoming nucleophiles to the 4-position.

Various nucleophiles can participate in these reactions, including alkoxides, amines, thiolates, and organometallic reagents. The reaction conditions can be modulated to achieve selectivity for different nucleophiles, with harder nucleophiles generally favoring addition at the 4-position and softer nucleophiles showing less selectivity.

Synthetic Applications

The high reactivity of nitropyridines toward nucleophilic addition has been exploited in various synthetic applications, including the preparation of substituted pyridine derivatives and the construction of complex heterocyclic systems. The ability to introduce diverse substituents at the 4-position provides access to a wide range of functionalized pyridine derivatives.

Recent developments in this area include the use of organocatalysts to achieve enantioselective nucleophilic additions, enabling the preparation of chiral pyridine derivatives with high enantiomeric purity. These methods represent important advances in the synthesis of optically active nitrogen heterocycles with potential applications in medicinal chemistry and materials science.

| Reaction Type | Mechanism | Typical Conditions | Products | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Nitro Reduction to Amino | Catalytic hydrogenation, metal reduction | H₂/Pd-C, Fe/HCl, Sn/HCl | Benzyl-(5-amino-pyridin-2-yl)-amine | Complete reduction | 80-95 |

| Nitro Reduction to Hydroxylamine | Partial reduction, Zn/NH₄Cl | Zn/NH₄Cl, electrolytic | Benzyl-(5-hydroxylamino-pyridin-2-yl)-amine | Partial reduction | 50-70 |

| Diazonium Formation | Nitrous acid + HCl | NaNO₂/HCl, 0-5°C | Benzyl-(5-diazonium-pyridin-2-yl)-amine | Regioselective | 70-90 |

| Sandmeyer Reaction | Cu(I) catalyzed substitution | CuCl, CuBr, CuCN | Benzyl-(5-halo-pyridin-2-yl)-amine | Regioselective | 60-80 |

| Benzyl Migration | Carbocation intermediate | Acid catalysis, heat | Rearranged benzyl derivatives | Depends on conditions | 40-70 |

| Aza-Semipinacol Rearrangement | Fluorination + rearrangement | Selectfluor, chiral catalyst | Fluorinated cyclic products | Stereoselective | 50-88 |

| Electrophilic Substitution (Pyridine) | Meta-selective, harsh conditions | Conc. H₂SO₄, 300°C | Meta-substituted products | Meta-selective | 20-50 |

| Nucleophilic Addition (Pyridine) | Ortho/para selective | Strong nucleophiles | Ortho/para-substituted products | Ortho/para-selective | 60-85 |

| Transformation | Mechanism Type | Key Intermediates | Rate Determining Step | Stereochemistry | Temperature (°C) |

|---|---|---|---|---|---|

| Nitro → Amino (Pd/C) | Catalytic Hydrogenation | Nitroso, Hydroxylamine | H₂ addition to nitro | No stereocenter | 20-80 |

| Nitro → Amino (Fe/HCl) | Metal Reduction | Hydroxylamine anion | Electron transfer | No stereocenter | 60-100 |

| Nitro → Hydroxylamine | Controlled Reduction | Zinc complex | Protonation | No stereocenter | 0-25 |

| Amino → Diazonium | Electrophilic Substitution | Nitrosonium ion | N-N bond formation | Retained | 0-5 |

| Diazonium → Halide | Nucleophilic Substitution | Copper(I) complex | Reductive elimination | Retained | 50-80 |

| Benzyl Migration | Carbocation Rearrangement | Benzyl carbocation | Carbocation formation | Racemization possible | 80-150 |

| Aza-Semipinacol | Ring Expansion | Fluorinated intermediate | Ring closure | Controlled by catalyst | 20-40 |